(S)-2-(1-Aminobutyl)-4-fluorophenol hcl

Catalog No.
S13543539
CAS No.
M.F
C10H14FNO
M. Wt
183.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-(1-Aminobutyl)-4-fluorophenol hcl

Product Name

(S)-2-(1-Aminobutyl)-4-fluorophenol hcl

IUPAC Name

2-[(1S)-1-aminobutyl]-4-fluorophenol

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

InChI

InChI=1S/C10H14FNO/c1-2-3-9(12)8-6-7(11)4-5-10(8)13/h4-6,9,13H,2-3,12H2,1H3/t9-/m0/s1

InChI Key

XAMSKXQZFINEJE-VIFPVBQESA-N

Canonical SMILES

CCCC(C1=C(C=CC(=C1)F)O)N

Isomeric SMILES

CCC[C@@H](C1=C(C=CC(=C1)F)O)N

(S)-2-(1-Aminobutyl)-4-fluorophenol hydrochloride is a chiral organic compound characterized by the presence of an amino group, a fluorine atom, and a phenolic structure. Its molecular formula is C10H14FNO\text{C}_{10}\text{H}_{14}\text{FNO} with a molecular weight of 183.22 g/mol. The compound is noted for its potential applications in medicinal chemistry, organic synthesis, and materials science due to its unique structural features, which include the fluorine atom that can influence its chemical reactivity and biological interactions.

, including:

  • Oxidation: This can lead to the formation of quinones.
  • Reduction: This may yield primary amines.
  • Substitution Reactions: These can result in the formation of substituted phenolic compounds.

The reaction conditions typically involve solvents such as ethanol or methanol and may require catalysts like palladium on carbon to facilitate synthesis.

(S)-2-(1-Aminobutyl)-4-fluorophenol hydrochloride has been studied for its interactions with biological macromolecules, including proteins and nucleic acids. Its mechanism of action involves binding to specific molecular targets, potentially modulating enzyme activities and influencing various signaling pathways within cells. This modulation can lead to alterations in gene expression, metabolism, and cell proliferation.

The synthesis of (S)-2-(1-Aminobutyl)-4-fluorophenol hydrochloride generally follows these steps:

  • Starting Materials: The synthesis typically begins with 4-fluorophenol and (S)-1-aminobutane.
  • Nitration and Reduction: Initially, 4-fluorophenol may be nitrated to introduce a nitro group at the para position, which is then reduced to an amino group.
  • Alkylation: The amino group is alkylated using 1-bromobutane to introduce the aminobutyl chain.
  • Hydrochloride Formation: Finally, the free base is treated with hydrochloric acid to form the hydrochloride salt .

Purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

(S)-2-(1-Aminobutyl)-4-fluorophenol hydrochloride has diverse applications:

  • Medicinal Chemistry: It serves as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
  • Organic Synthesis: The compound is used as an intermediate in creating more complex organic molecules.
  • Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

Research indicates that (S)-2-(1-Aminobutyl)-4-fluorophenol hydrochloride interacts with various molecular targets, including enzymes and receptors. These interactions are crucial for understanding its pharmacological properties and potential therapeutic applications. The compound's ability to form hydrogen bonds due to its phenolic structure enhances its biological activity by facilitating binding to target macromolecules.

Several compounds share structural similarities with (S)-2-(1-Aminobutyl)-4-fluorophenol hydrochloride. Notable examples include:

  • 2-(1-Aminobutyl)-4-chlorophenol
  • 2-(1-Aminobutyl)-4-bromophenol
  • 2-(1-Aminobutyl)-4-iodophenol

Uniqueness

The uniqueness of (S)-2-(1-Aminobutyl)-4-fluorophenol hydrochloride lies primarily in the presence of the fluorine atom. This substitution significantly alters its chemical stability, lipophilicity, and ability to engage in hydrogen bonding compared to its chloro, bromo, and iodo analogs. These properties make it particularly valuable in various scientific applications, enhancing its utility in drug development and materials science .

The molecular architecture of (S)-2-(1-Aminobutyl)-4-fluorophenol HCl comprises three critical components:

  • A fluorinated phenolic ring: The fluorine atom at the para-position relative to the hydroxyl group enhances electronegativity and influences hydrogen-bonding interactions.
  • A chiral aminobutyl side chain: The (S)-configuration at the carbon bearing the amino group determines its spatial orientation and biological activity.
  • Hydrochloride salt formation: Protonation of the amino group improves solubility and stability.

Key Structural Features

  • Chirality: The stereogenic center at the C1 position of the butyl chain dictates enantiomeric purity. X-ray crystallography and circular dichroism (CD) spectroscopy are employed to confirm the (S)-configuration.
  • Intermolecular interactions: The phenolic hydroxyl group participates in hydrogen bonding with biological targets, while the fluorine atom modulates lipophilicity and metabolic stability.
  • Crystal packing: The hydrochloride salt forms a monoclinic lattice stabilized by ionic interactions between the protonated amine and chloride ions, as well as hydrogen bonds involving the hydroxyl group.

Table 1: Molecular Properties of (S)-2-(1-Aminobutyl)-4-fluorophenol HCl

PropertyValue
Molecular FormulaC₁₀H₁₅ClFNO
Molecular Weight219.69 g/mol
Chiral Centers1 (S-configuration)
Melting Point205–208°C (decomposes)
SolubilityEthanol, methanol, water

Synthetic Routes and Methodological Approaches

The synthesis of (S)-2-(1-Aminobutyl)-4-fluorophenol HCl involves multi-step reactions to introduce the fluorophenol moiety and chiral aminobutyl chain. Two primary strategies are employed:

Route 1: Fluorophenol Core Synthesis

  • Hydrolysis of 4-Bromofluorobenzene (PBFB):

    • PBFB undergoes basic hydrolysis using a mixture of NaOH and Na₂CO₃ at 200–210°C in the presence of a copper catalyst (Cu₂O or CuO).
    • Reaction conditions:
      • Molar ratio of NaOH/PBFB: 1.4–1.6
      • Catalyst loading: PBFB/Cu₂O = 6–12
    • Outcome: Yields 4-fluorophenol with >99.5% conversion and minimal phenol byproduct (<0.1%).
  • Introduction of the Aminobutyl Group:

    • Alkylation: 4-Fluorophenol reacts with 1-bromo-4-aminobutane in ethanol under reflux.
    • Catalysis: Palladium on carbon (Pd/C) facilitates C–N bond formation.
    • Work-up: The crude product is acidified with HCl and purified via recrystallization from ethanol/water.

Route 2: Enantioselective Amination

  • Chiral resolution: Racemic 2-(1-Aminobutyl)-4-fluorophenol is separated using chiral column chromatography (e.g., Chiralpak IA).
  • Salt formation: The (S)-enantiomer is isolated as the hydrochloride salt by treatment with HCl in diethyl ether.

Optimization of Enantioselective Synthesis Protocols

Enantioselectivity is critical for ensuring biological efficacy. Recent advancements focus on asymmetric catalysis and biocatalysis:

Method 1: Asymmetric Hydrogenation

  • Catalyst: Ru(BINAP)Cl₂ promotes hydrogenation of a ketone precursor to yield the (S)-amine with 92% enantiomeric excess (ee).
  • Conditions:
    • Pressure: 50 bar H₂
    • Temperature: 60°C
    • Solvent: Methanol

Method 2: Biocatalytic Transamination

  • Enzyme: ω-Transaminase (ω-TA) from Aspergillus terreus catalyzes the transfer of an amino group to a ketone intermediate.
  • Reaction parameters:
    • pH: 7.5–8.5
    • Temperature: 30–37°C
    • Co-solvent: 20% DMSO
  • Yield: >95% ee and 80% isolated yield after crystallization.

Process Optimization Strategies

  • Continuous flow systems: Immobilized enzymes or catalysts in packed-bed reactors enhance scalability and reduce reaction times.
  • Solvent engineering: Mixtures of ethanol/water improve solubility of intermediates without compromising enzyme activity.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

183.105942232 g/mol

Monoisotopic Mass

183.105942232 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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